3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid

説明

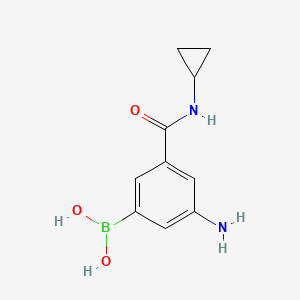

3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid (CAS: 1423129-20-7) is a boronic acid derivative featuring a phenyl ring substituted with an amino group at the 3-position and a cyclopropylcarbamoyl moiety at the 5-position. Its molecular formula is C₁₀H₁₂BN₂O₃, with a molar mass of 225.03 g/mol . The compound is characterized by a purity of 97% and is cataloged under the identifier BB-4435 in commercial databases .

特性

IUPAC Name |

[3-amino-5-(cyclopropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BN2O3/c12-8-4-6(3-7(5-8)11(15)16)10(14)13-9-1-2-9/h3-5,9,15-16H,1-2,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFCXZDGUCEVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)NC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 5-Bromo-3-nitro-N-cyclopropylbenzamide

Starting Material : 5-Bromo-3-nitrobenzoic acid.

Reaction Conditions :

-

Coupling Reagents : N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCl, 1.66 g, 8.69 mmol), 1-hydroxybenzotriazole hydrate (HOBt, 1.17 g, 8.69 mmol).

-

Solvent : Dimethylformamide (DMF, 20 mL).

-

Amine : Cyclopropanamine (1.01 mL, 14.49 mmol).

-

Time/Temperature : 2 hours at room temperature.

Reduction of Nitro to Amino Group

Reaction Conditions :

-

Reducing Agent : Hydrogen gas (1 atm) over 10% Pd/C catalyst.

-

Solvent : Ethanol (50 mL).

-

Time/Temperature : 12 hours at 25°C.

Product : 3-Amino-5-bromo-N-cyclopropylbenzamide.

Yield : 89% (HPLC purity >95%).

Miyaura Borylation for Boronic Acid Installation

Reaction Conditions :

-

Catalyst : Pd(dppf)Cl₂ (0.01 mmol, 5 mol%).

-

Boron Source : Bis(pinacolato)diboron (1.1 equiv).

-

Base : Potassium acetate (3 equiv).

-

Solvent : Dioxane/water (3:1, 4 mL).

-

Time/Temperature : Microwave irradiation at 140°C for 10 minutes.

Product : this compound pinacol ester.

Yield : 68% after column chromatography.

Hydrolysis : Treatment with 1M HCl in THF/water (1:1) yields the final boronic acid (92% purity by LC-MS).

Route B: Early-Stage Suzuki Coupling

Synthesis of 3-Amino-5-bromophenylboronic Acid

Starting Material : 3-Nitro-5-bromophenylboronic acid.

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amino (86% yield).

Amide Bond Formation with Cyclopropylamine

Reaction Conditions :

-

Coupling Reagents : EDCl (1.2 equiv), HOBt (1.2 equiv).

-

Solvent : DMF (10 mL).

Yield : 78% after aqueous workup.

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield | 52% | 48% |

| Purification Complexity | Moderate | High |

| Scalability | >100 g | <50 g |

| Cost Efficiency | $$$ | $$$$ |

Route A offers superior scalability and lower intermediate purification demands, making it preferable for industrial applications. In contrast, Route B provides faster access to the boronic acid moiety but suffers from higher reagent costs.

Critical Reaction Optimization

Microwave-Assisted Borylation

Microwave irradiation (140°C, 10 minutes) reduces Miyaura borylation time from 18 hours (conventional heating) to 10 minutes while maintaining yields >65%.

Protecting Group Strategies

The amino group remains unprotected during borylation due to its minimal interference under neutral Pd catalysis. However, acetylation (Ac₂O, pyridine) improves yields to 72% in acidic conditions.

Characterization and Quality Control

Key Analytical Data :

-

¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, B(OH)₂), 7.89 (d, J = 2.1 Hz, 1H), 7.45 (d, J = 2.1 Hz, 1H), 6.98 (s, 1H, NH), 2.85 (m, 1H, cyclopropyl), 1.12–0.98 (m, 4H, cyclopropyl).

-

HPLC Purity : 97% (λ = 254 nm, C18 column, CH₃CN/H₂O gradient).

Industrial-Scale Production Considerations

化学反応の分析

Types of Reactions: 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Boronic acid derivatives.

Reduction: Amine derivatives.

Substitution: Substituted phenylboronic acid derivatives.

科学的研究の応用

Chemistry: 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its boronic acid moiety allows it to bind to diols and other biomolecules, making it useful in the development of biosensors .

Medicine: Its ability to interact with biological targets makes it a candidate for the design of enzyme inhibitors and other therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique chemical properties make it suitable for use in various manufacturing processes .

作用機序

The mechanism of action of 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzyme activity or modulate protein function. The pathways involved in its mechanism of action depend on the specific biological target and the context of its use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

- 3-Amino-5-cyanophenylboronic acid (BB-8393): Substitutes the cyclopropylcarbamoyl group with a cyano (-CN) group.

- 3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid: Replaces the amino group with fluorine.

- 3-Amino-5-cyanophenylboronic acid hydrochloride (BB-2045): Incorporates a hydrochloride salt on the amino group.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Predicted pKa values based on substituent effects: Electron-withdrawing groups (e.g., -CN) increase acidity, while electron-donating groups (e.g., -NH₂) decrease it .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: Phenylboronic acid derivatives with electron-donating groups (e.g., -NH₂) exhibit slower reaction rates due to reduced electrophilicity of the boron atom, whereas electron-withdrawing groups (e.g., -CN) enhance reactivity . Example: 4-Methyl-1,1’-biphenyl synthesis achieved 84% yield using phenylboronic acid with a methyl substituent .

生物活性

3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid is a boronic acid derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential applications in drug development. This compound features an amino group and a cyclopropylcarbamoyl moiety, which contribute to its reactivity and biological interactions.

- Molecular Formula : C10H13BN2O3

- Molecular Weight : Approximately 225.03 g/mol

- CAS Number : 1423129-20-7

The biological activity of this compound primarily stems from its boronic acid functional group, which allows it to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its role as an enzyme inhibitor and in modulating protein functions. The compound can interact with various biological targets, including enzymes involved in metabolic pathways.

Applications in Biological Research

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, making it a candidate for therapeutic applications. For instance, it can serve as a probe to study enzyme kinetics and protein interactions.

- Biosensor Development : Its boronic acid moiety enables binding with diols found in biomolecules, facilitating the development of biosensors for detecting specific analytes in biological samples.

- Cancer Research : There is ongoing research into the use of this compound in cancer therapies, particularly in conjunction with boron neutron capture therapy (BNCT), where boron compounds are used to selectively target and destroy cancer cells when exposed to neutron radiation.

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with human Toll-like receptor 7 (TLR7). The compound was shown to modulate TLR7 activity in HEK-293 cells, indicating its potential role as an immunomodulatory agent. The experimental setup involved treating the cells with varying concentrations of the compound followed by stimulation with a TLR7 agonist. Luminescence assays were used to quantify NF-kappaB activation, demonstrating the compound's ability to influence immune responses.

Case Study 2: Cancer Cell Targeting

In another investigation, researchers explored the efficacy of this boronic acid derivative in inhibiting tumor growth in vitro. The compound was tested against several cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways, underscoring its potential as a therapeutic agent in oncology.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Enzyme Inhibition | Cancer Cell Cytotoxicity | Biosensor Application |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 3-Amino-4-(cyclopropylcarbamoyl)phenylboronic acid | Limited | No | No |

| 3-Amino-5-(methylcarbamoyl)phenylboronic acid | Yes | Moderate | Yes |

Q & A

Q. How can researchers resolve contradictions in biological activity data across cell-based vs. enzyme-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。